3-Bromo-4-propoxybenzamide
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Overview
Description
3-Bromo-4-propoxybenzamide is a chemical compound with the CAS Number: 882603-03-4. It has a molecular weight of 258.11 . The IUPAC name for this compound is 3-bromo-4-propoxybenzamide .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-propoxybenzamide is 1S/C10H12BrNO2/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H2,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
3-Bromo-4-propoxybenzamide has a molecular weight of 258.11 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
1. Crystal Structure Analysis
- Noncovalent Interactions in Crystal Structures : A study by Bolotin et al. (2020) explored the noncovalent interactions in crystal structures. They observed symmetrical noncovalent interactions Br···Br in the crystal structure of a peroxo compound derived from a bromobenzamidrazone reaction. These interactions are suggested as one of the driving forces for crystallization, hence stabilizing the compound in a solid state. This research can be relevant for understanding the crystallization processes of compounds similar to 3-Bromo-4-propoxybenzamide (Bolotin, Il’in, Suslonov, & Novikov, 2020).
2. Biological Activity and Metabolism
- Antidiabetic Potential : Jung et al. (2017) investigated a benzamide derivative's antidiabetic effects through PPARα/γ dual activation. This study can provide insights into the potential biological activities of 3-Bromo-4-propoxybenzamide in metabolic disorders (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
- Antioxidant Activity : Research by Li et al. (2012) on bromophenols, which include compounds structurally similar to 3-Bromo-4-propoxybenzamide, revealed their strong scavenging activity against radicals. These findings suggest potential applications of 3-Bromo-4-propoxybenzamide as a natural antioxidant in pharmaceutical or food industries (Li, Li, Gloer, & Wang, 2012).
3. Antimicrobial and Anticancer Applications
- Novel Antimicrobial Activity : Buchieri et al. (2017) found that a 3-bromo-4-propoxybenzamide analog demonstrated antibacterial activity against Mycobacterium smegmatis. The study emphasized the potential of nitro drugs, including benzamide derivatives, in treating bacterial infections (Buchieri, Cimino, Rebollo-Ramirez, Beauvineau, Cascioferro, Favre-Rochex, Helynck, Naud‐Martin, Larrouy-Maumus, Munier-Lehmann, & Gicquel, 2017).
- Cancer Research : A study by Rowland et al. (2006) synthesized bromo-benzamide derivatives for targeting sigma2-receptor, which is upregulated in tumor cells. This research provides a foundation for developing 3-Bromo-4-propoxybenzamide as a potential PET radiotracer for imaging solid tumors (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
4. Synthesis and Chemical Properties
- Synthesis and Characterization : The synthesis and characterization of benzamide derivatives, including bromo-benzene compounds, were explored by Bi (2015). This study can offer valuable insights into the synthetic pathways and characteristics of compounds like 3-Bromo-4-propoxybenzamide (Bi, 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGEMJLXNRVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-propoxybenzamide |
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